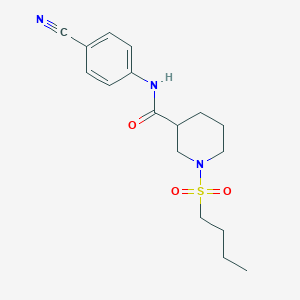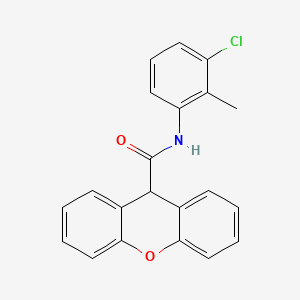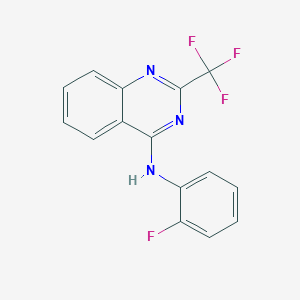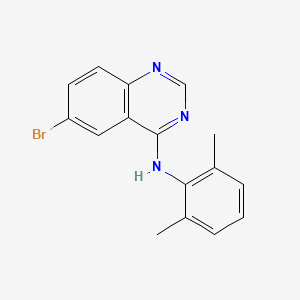
3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-morpholinylmethyl)-5-(4-pyridinyl)-1,3,4-oxadiazole-2(3H)-thione, also known as Moroxydine, is a chemical compound that has been extensively studied for its potential applications in scientific research. Moroxydine is a heterocyclic compound that contains an oxadiazole ring, a pyridine ring, and a morpholine ring. This compound has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Properties
Antimicrobial and Antifungal Activities : 1,3,4-Oxadiazole derivatives, including those with morpholine groups, have been found to exhibit a broad spectrum of biological activities. These activities include antimicrobial and antifungal properties, which are attributed to the structural presence of the 1,3,4-oxadiazole ring and morpholine moiety. These compounds have shown effectiveness against various bacterial and fungal strains, underscoring their potential as bases for developing new antimicrobial agents (Naik & Chikhalia, 2007).
Antituberculosis and Anti-inflammatory Activities : Morpholine derivatives have demonstrated notable antituberculosis activity. For instance, certain synthesized compounds containing the 1,3,4-oxadiazole structure combined with morpholine have shown remarkable effectiveness against tuberculosis, with minimal inhibitory concentration values indicating strong activity. Additionally, these compounds have exhibited anti-inflammatory effects, making them candidates for further research in the development of treatments for inflammatory diseases (Mamatha S.V et al., 2019).
Anticancer Potential : Research has also explored the anticancer properties of 1,3,4-oxadiazole derivatives, including those with morpholine components. These compounds have been evaluated against various cancer cell lines, with some derivatives showing promising results in inhibiting cancer cell growth. The anticancer activity is linked to the structural features of the oxadiazole ring and morpholine group, which may interact with biological targets in cancer cells (Jakubkienė et al., 2003).
Chemical Synthesis and Characterization : Beyond their biological activities, compounds featuring the 1,3,4-oxadiazole core and morpholine groups have been the subject of studies focused on their synthesis and structural characterization. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including materials science and pharmaceutical research (Gezginci et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-1-3-13-4-2-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNGUYKODAHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)
![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)

![5,6-dimethoxy-2-[2-(3-methoxypyrrolidin-1-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5554345.png)